molecular formula C27H26BrN5O4S B2468381 3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 887214-30-4

3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2468381
CAS RN: 887214-30-4
M. Wt: 596.5
InChI Key: CVJBTNVLPZZMIN-UHFFFAOYSA-N
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Description

3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H26BrN5O4S and its molecular weight is 596.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antihistaminic Agents : Novel triazoloquinazolinone derivatives have been synthesized and evaluated for their antihistaminic activity. For instance, compounds within this class have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as H1-antihistaminic agents with minimal sedative effects compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2008).

  • Anticancer Activity : Research has also focused on the synthesis of triazoloquinazoline derivatives for their potential anticancer activities. Some compounds have shown significant cytotoxic effects against human cancer cell lines, indicating their promise as novel anticancer agents (Reddy et al., 2015).

  • Antimicrobial and Nematicidal Properties : Another area of application is the development of triazoloquinazoline derivatives as antimicrobial and nematicidal agents. Certain derivatives have displayed significant activity against bacterial and fungal strains, as well as nematodes, highlighting their potential as broad-spectrum antimicrobial agents (Reddy et al., 2016).

  • Tubulin Polymerization Inhibitors : Some triazoloquinazolinone-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This suggests their use as vascular disrupting agents in cancer therapy, targeting the tumor's blood supply (Driowya et al., 2016).

Chemical Properties and Synthesis Routes

  • Synthetic Approaches : Various synthetic routes have been developed to create triazoloquinazoline derivatives. These methods often involve cyclization reactions and the use of different electrophiles and nucleophiles to introduce various substituents, aiming to explore the structure-activity relationships of these compounds (Pokhodylo et al., 2019).

  • Characterization : Detailed characterization of these compounds, including their elemental analysis, IR, 1H NMR, and mass spectral data, is crucial for confirming their structures and understanding their chemical properties. This foundational work supports further pharmacological investigations and the potential medicinal applications of these compounds (Panwar et al., 2011).

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN5O4S/c1-3-36-23-14-9-18(17-24(23)37-4-2)15-16-29-25-21-7-5-6-8-22(21)33-26(30-25)27(31-32-33)38(34,35)20-12-10-19(28)11-13-20/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJBTNVLPZZMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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